

Statistical analysis for comparing SGC6870 and SGC6870N treatment groups

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A Comparative Analysis of SGC6870 and SGC6870N in PRMT6 Inhibition

This guide provides a detailed comparison of SGC6870 and its inactive enantiomer, **SGC6870N**, focusing on their effects on Protein Arginine Methyltransferase 6 (PRMT6) activity. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and visual representations of the underlying biological processes.

Data Presentation

The following tables summarize the quantitative data comparing the inhibitory activity of SGC6870 and SGC6870N against PRMT6.

Table 1: In Vitro Biochemical Inhibition of PRMT6



Compound	Target	IC50 (nM)	Description
SGC6870	PRMT6	77 ± 6	A potent, selective, and cell-active allosteric inhibitor.[1] [2][3][4][5][6][7][8]
SGC6870N	PRMT6	> 50,000	The (S)-enantiomer of SGC6870, which is inactive and serves as a negative control.[1] [5][9][10][11][12]

Table 2: Cellular Inhibition of PRMT6 Substrate Methylation in HEK293T Cells



Compound	Cellular Target	IC50 (μM)	Description
SGC6870	H3R2me2a	0.9 ± 0.1	Potently reduces cellular levels of asymmetrically dimethylated Histone H3 at Arginine 2.[4] [10]
H4R3me2a	0.6 ± 0.1	Potently reduces cellular levels of asymmetrically dimethylated Histone H4 at Arginine 3.[4]	
SGC6870N	H3R2me2a	Not significant up to 10 μΜ	Does not significantly reduce cellular levels of H3R2me2a at the tested concentrations. [10]
H4R3me2a	Not significant up to 10 μΜ	Does not significantly reduce cellular levels of H4R3me2a at the tested concentrations. [10]	

Table 3: Cellular Viability

Compound	Cell Lines	Effect on Viability
SGC6870	HEK293T, PNT2, MCF-7	No significant toxicity observed at concentrations up to 10 μ M. [10]
SGC6870N	HEK293T, PNT2, MCF-7	No significant toxicity observed at concentrations up to 10 μ M. [10]



Experimental Protocols Cellular PRMT6 Inhibition Assay

This protocol is adapted from the methodology described by Shen Y, et al. in Journal of Medicinal Chemistry, 2021.[3][4][9]

- a. Cell Culture and Transfection:
- Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
- Cells are seeded in 12-well plates at a density of 2 x 10^5 cells per well.
- The following day, cells are transfected with a plasmid encoding for FLAG-tagged wild-type PRMT6 or a catalytically inactive mutant (V86K/D88A) of PRMT6 using a suitable transfection reagent according to the manufacturer's instructions.
- b. Compound Treatment:
- Four hours post-transfection, the culture medium is replaced with fresh medium containing titrated concentrations of SGC6870 or SGC6870N.
- The cells are then incubated for 20 hours.
- c. Cell Lysis and Protein Quantification:
- After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed using RIPA buffer supplemented with protease inhibitors.
- The total protein concentration of the cell lysates is determined using a BCA protein assay.
- d. Western Blot Analysis:
- Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.



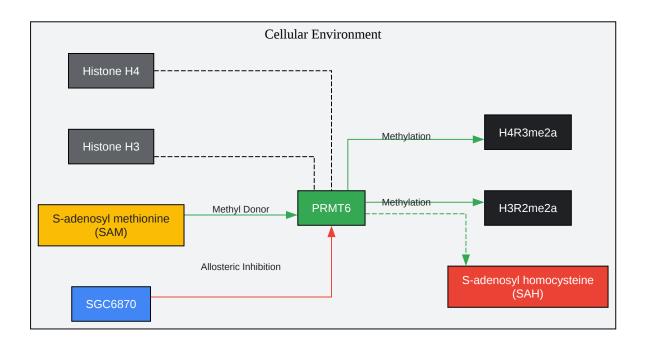
- The membranes are blocked and then incubated with primary antibodies specific for H3R2me2a, H4R3me2a, total Histone H3, and FLAG-tag (for PRMT6 expression).
- Following incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- The band intensities are quantified, and the levels of methylated histones are normalized to the total histone levels.

Cell Viability Assay

- a. Cell Seeding:
- HEK293T, PNT2, or MCF-7 cells are seeded in 96-well plates at an appropriate density.
- b. Compound Treatment:
- The cells are treated with various concentrations of SGC6870 or **SGC6870N** for a specified period (e.g., 24, 48, or 72 hours).
- c. Viability Assessment:
- Cell viability is assessed using a standard method such as the MTT or MTS assay.
- For an MTT assay, MTT reagent is added to each well and incubated to allow for the
 formation of formazan crystals by metabolically active cells. The crystals are then solubilized,
 and the absorbance is measured at a specific wavelength.
- The results are expressed as a percentage of the viability of untreated control cells.

Mandatory Visualization

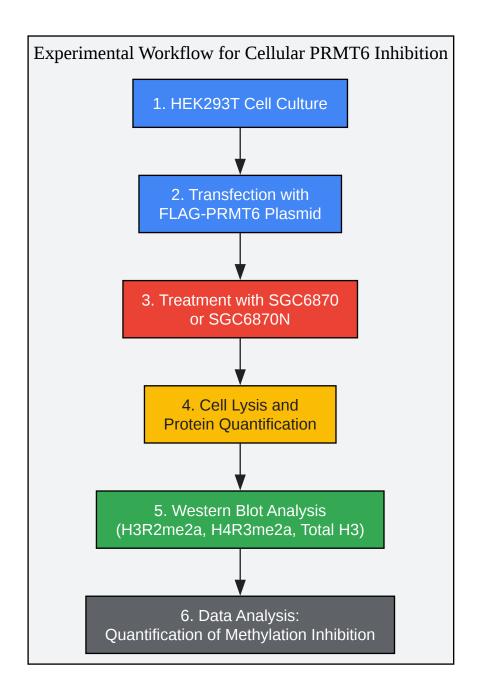




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Caption: SGC6870 allosterically inhibits PRMT6, preventing the methylation of H3R2 and H4R3.





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Caption: Workflow for assessing the cellular inhibition of PRMT6 by SGC6870 and SGC6870N.

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